N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an indeno-thiazole core and a trimethoxybenzamide moiety. It has been studied for its potential biological activities, particularly as an inhibitor of certain enzymes.
Mechanism of Action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, the virus responsible for COVID-19 .
Mode of Action
This compound interacts with 3CL pro, inhibiting its activity . This interaction disrupts the viral replication process, thereby limiting the spread of the virus within the host .
Biochemical Pathways
The inhibition of 3CL pro affects the biochemical pathway of viral replication. By blocking the activity of this enzyme, the compound prevents the virus from replicating and producing more viral particles .
Result of Action
The result of the compound’s action is the inhibition of SARS-CoV-2 replication. This could potentially lead to a decrease in viral load and alleviate the symptoms of COVID-19 .
Biochemical Analysis
Biochemical Properties
The compound N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to interact with the 3-Chymotrypsin-like cysteine protease (3CLpro), an enzyme that plays a crucial role in the replication of SARS-CoV-2 . The nature of this interaction is inhibitory, with the compound displaying inhibitory activity against SARS-CoV-2 3CLpro .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its inhibitory action on the 3CLpro enzyme. By inhibiting this enzyme, the compound can potentially disrupt the replication of SARS-CoV-2 within cells
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 3CLpro enzyme, thereby inhibiting its function . The binding mode of the compound with 3CLpro has been rationalized through molecular docking studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the condensation of appropriate ketones with thiourea to form the indeno-thiazole coreThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its inhibitory activity against specific enzymes makes it a candidate for drug development, especially in antiviral therapies.
Industry: The compound’s unique structure allows it to be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide
- N-(8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide
- N-(8H-indeno[1,2-d]thiazol-2-yl)-3-methoxybenzamide
Uniqueness
N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide stands out due to the presence of three methoxy groups on the benzamide moiety, which can influence its biological activity and binding affinity to molecular targets. This structural feature may enhance its potency and selectivity as an enzyme inhibitor compared to similar compounds .
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-24-14-8-12(9-15(25-2)18(14)26-3)19(23)22-20-21-17-13-7-5-4-6-11(13)10-16(17)27-20/h4-9H,10H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENJTCSPOXRBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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